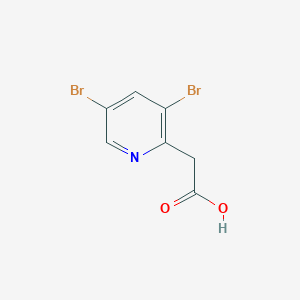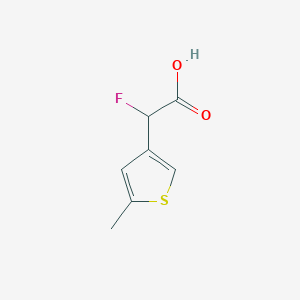![molecular formula C12H17NO B13323172 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13323172.png)
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is a chemical compound with a complex structure that includes a methoxy group, a tetrahydrobenzoannulene core, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves multiple steps. One common method starts with the preparation of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one, which is then converted to the desired amine compound through a series of reactions .
Starting Material Preparation: The synthesis begins with the preparation of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Amine Formation: The ketone is then subjected to reductive amination using suitable reducing agents and amine sources to yield 2-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-6-amine : Lacks the methoxy group, which may affect its chemical properties and reactivity .
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a ketone group instead of an amine, leading to different reactivity and applications .
Uniqueness
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to the presence of both a methoxy group and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12/h5-6,8,11H,2-4,7,13H2,1H3 |
InChI Key |
SYNPRKAQIYGCET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CCC2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
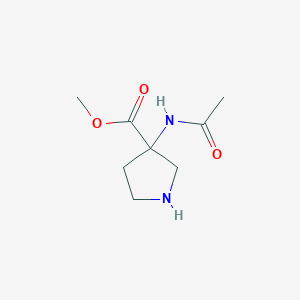
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
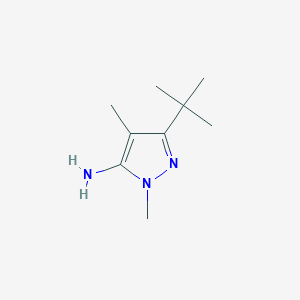

![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13323121.png)
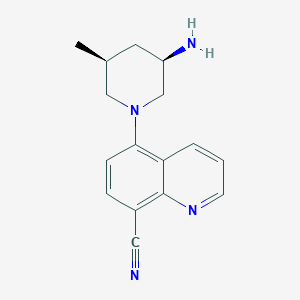
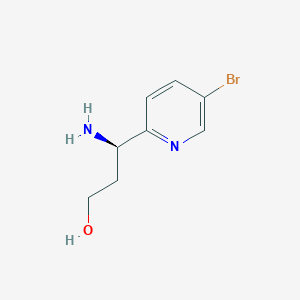
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
